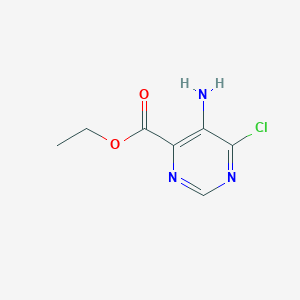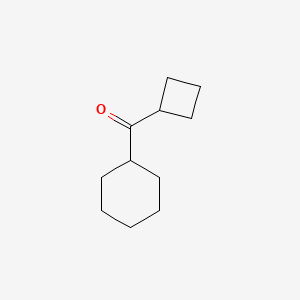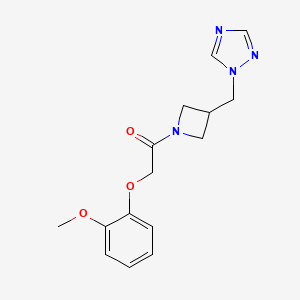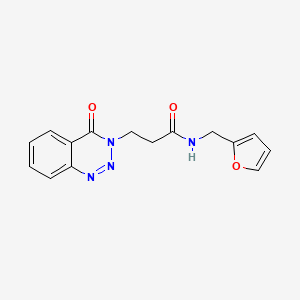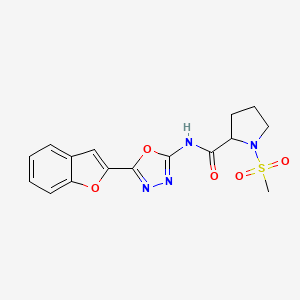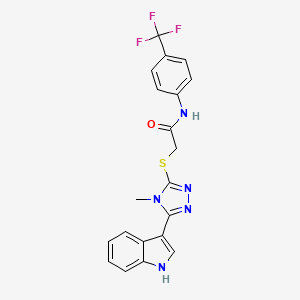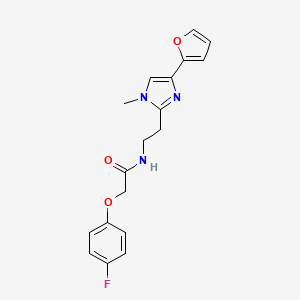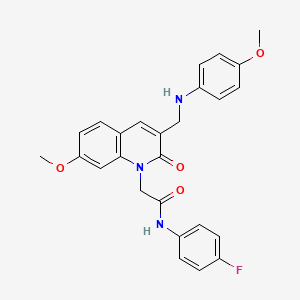
N-(4-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the methoxy groups could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined through various experimental methods .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- Structural Insights : Studies on similar amide-containing isoquinoline derivatives have provided insights into their structural aspects, demonstrating how these compounds form different complexes and exhibit fluorescence properties under certain conditions. This research underscores the significance of understanding the structural dynamics of such compounds for potential applications in material science and sensor technology CrystEngComm, 2007.
Antibacterial Applications
- Antibacterial Potency : Research into fluoroquinolones, a class of antibacterial agents to which this compound is structurally related, has revealed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the introduction of novel N-1 substituents, have been crucial for enhancing their antibacterial efficacy Journal of Medicinal Chemistry, 2003.
Antimalarial Activity
- Antimalarial Activity : Analogous compounds have been evaluated for their antimalarial activities, with structural-activity relationship studies identifying key substituents that contribute to their potency against Plasmodium species. Such research is pivotal for developing new therapeutic agents against malaria Journal of Medicinal Chemistry, 1986.
Imaging and Diagnostic Applications
- Imaging TSPO Expression : Studies on similar fluorophenylacetamide derivatives have explored their use in imaging translocator protein (TSPO) expression in the brain, particularly in the context of neuroinflammation and neurological disorders. These compounds have shown promise in preclinical models for visualizing changes in TSPO expression, which could have implications for diagnosing and monitoring neurological diseases The Journal of Nuclear Medicine, 2010.
Metabolic Studies
- Metabolic Pathways : The metabolism of chloroacetamide herbicides and their interaction with human and rat liver microsomes has been studied, providing insights into the metabolic pathways and potential toxicological implications of related compounds. Understanding these metabolic processes is essential for assessing the safety and environmental impact of such chemicals Environmental Health Perspectives, 2000.
Fluorescent Labeling Reagents
- Fluorescent Labeling : The development of novel fluorophores, such as those derived from quinolone structures, has been explored for their potential applications in biomedical analysis. These compounds exhibit strong fluorescence and stability across a wide pH range, making them suitable for labeling and detecting biological molecules Journal of Chromatography. A, 2004.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing its synthesis, investigating its reactivity, studying its interactions with biological systems, and exploring potential uses in fields such as medicine or materials science .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHTGDWOGQVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)


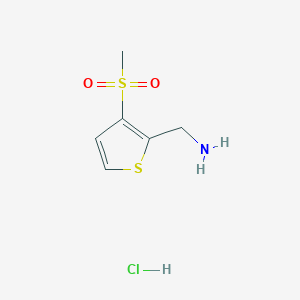
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2536917.png)
